2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate

Catalog No.
S14514718
CAS No.
52610-09-0
M.F
C11H10Cl2N4O6S2
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phen...

CAS Number

52610-09-0

Product Name

2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate

IUPAC Name

2-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]sulfonylethyl hydrogen sulfate

Molecular Formula

C11H10Cl2N4O6S2

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C11H10Cl2N4O6S2/c12-9-15-10(13)17-11(16-9)14-7-1-3-8(4-2-7)24(18,19)6-5-23-25(20,21)22/h1-4H,5-6H2,(H,20,21,22)(H,14,15,16,17)

InChI Key

KARQWNJBJZMXNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)CCOS(=O)(=O)O

2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate is a chemical compound with the molecular formula C11H10Cl2N4O6SC_{11}H_{10}Cl_2N_4O_6S and a molecular weight of approximately 429.26 g/mol. It is characterized by the presence of a triazine moiety, specifically 4,6-dichloro-1,3,5-triazine, which is linked to an amino group and further substituted with a sulphonyl ethyl hydrogen sulphate group. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

The reactivity of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate can be attributed to the presence of functional groups such as the sulphonyl group and the triazine ring. Typical reactions may include:

  • Nucleophilic Substitution: The sulphonyl group can undergo nucleophilic attack by various nucleophiles.
  • Hydrolysis: The hydrogen sulphate moiety may hydrolyze under basic conditions, releasing sulfuric acid and generating corresponding alcohols.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

Compounds containing triazine structures often exhibit significant biological activity. Preliminary studies suggest that 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate may possess antimicrobial properties due to its ability to interfere with cellular processes. Additionally, similar compounds have been studied for their potential as herbicides and fungicides in agricultural applications.

The synthesis of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate typically involves several key steps:

  • Formation of Triazine Intermediate: Starting from 2,4-dichloro-1,3,5-triazine, an amino group is introduced through nucleophilic substitution.
  • Sulphonation: The resulting amino compound is then reacted with sulfonyl chloride to introduce the sulphonyl group.
  • Hydrogen Sulphate Formation: Finally, treatment with sulfuric acid or a suitable sulfate source generates the hydrogen sulphate derivative.

These methods can be optimized for yield and purity depending on the desired application.

The applications of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate are diverse:

  • Pharmaceuticals: Potential use as an antimicrobial agent or in drug formulations targeting specific diseases.
  • Agriculture: Development as a pesticide or herbicide due to its biological activity against certain pathogens.

Research into its efficacy and safety in these applications is ongoing.

Interaction studies involving 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate typically focus on its biological interactions at the molecular level. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to target enzymes or receptors.
  • Synergistic Effects: Investigating whether combining this compound with other agents enhances its biological activity.

Such studies are crucial for understanding its potential therapeutic roles and optimizing its use in various applications.

Several compounds share structural similarities with 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate. Notable examples include:

Compound NameMolecular FormulaKey Features
4-Amino-N-(4-chlorophenyl)-1H-pyrazoleC10H9ClN4Contains pyrazole instead of triazine
(S)-2-Amino-N-(5-dimethylhexanamide)-4,6-dichloro-1,3,5-triazineC11H17Cl2N5OSimilar triazine structure but different substituents
2-Amino-4-chloro-N-(phenyl)-1H-pyrazoleC10H8ClN3Pyrazole derivative with different functional groups

These compounds highlight the unique aspects of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate through their distinct functional groups and potential applications in various fields.

XLogP3

1.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

427.9418818 g/mol

Monoisotopic Mass

427.9418818 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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